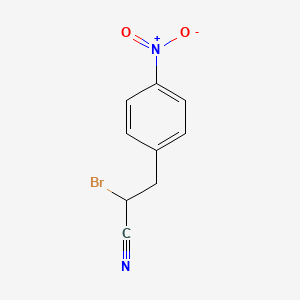

2-Bromo-3-(4-nitrophenyl)propanenitrile

Description

2-Bromo-3-(4-nitrophenyl)propanenitrile is a brominated nitrile derivative featuring a nitro group at the para position of the phenyl ring. The compound’s molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 255.07 g/mol (calculated). The nitro group (-NO₂) is a strong electron-withdrawing substituent, while the bromine atom and nitrile (-CN) functional group contribute to its reactivity in organic synthesis.

Properties

IUPAC Name |

2-bromo-3-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-8(6-11)5-7-1-3-9(4-2-7)12(13)14/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLJGSDPKYTPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Bromination of 3-(4-nitrophenyl)propanenitrile

Starting Material: 3-(4-nitrophenyl)propanenitrile

Reagent: Bromine (Br2)

Solvent: Acetic acid or dichloromethane

Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.

-

Alternative Method

Starting Material: 4-nitrobenzyl cyanide

Reagent: N-Bromosuccinimide (NBS)

Solvent: Carbon tetrachloride (CCl4)

Conditions: The reaction is conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of 2-Bromo-3-(4-nitrophenyl)propanenitrile often involves large-scale bromination processes using automated reactors to control temperature and reagent addition. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The nitro group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

-

Reduction Reactions

Hydrogenation: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

-

Oxidation Reactions

Oxidation of the Nitrile Group: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas (H2) with a palladium catalyst in ethanol or methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Aminophenylpropanenitrile: Formed by the reduction of the nitro group.

Carboxyphenylpropanenitrile: Formed by the oxidation of the nitrile group.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.

Biology

Biological Probes: Utilized in the development of probes for studying biological systems, particularly in enzyme inhibition studies.

Medicine

Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry

Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Bromo-3-(4-nitrophenyl)propanenitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Effects

- Nitro Group (-NO₂): In this compound, the nitro group increases electrophilicity at the benzylic carbon, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura coupling). It also directs further substitution to the meta position in electrophilic reactions.

- Methyl Group (-CH₃) : The methyl-substituted analog (CAS 62448-29-7) exhibits ortho/para-directing behavior, making it less reactive toward electron-deficient reagents compared to the nitro variant.

Functional Group Differences

Price and Availability

- The methyl-substituted propanenitrile is commercially available at $178.00 per gram, while the tert-butyl analog costs $335.00.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.